5-methyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-3-carboxamide 5-methyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1448073-28-6
VCID: VC6211299
InChI: InChI=1S/C20H23N5O3/c1-14-12-17(23-28-14)19(26)21-13-18-15-6-2-3-7-16(15)20(27)25(22-18)11-10-24-8-4-5-9-24/h2-3,6-7,12H,4-5,8-11,13H2,1H3,(H,21,26)
SMILES: CC1=CC(=NO1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4
Molecular Formula: C20H23N5O3
Molecular Weight: 381.436

5-methyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-3-carboxamide

CAS No.: 1448073-28-6

Cat. No.: VC6211299

Molecular Formula: C20H23N5O3

Molecular Weight: 381.436

* For research use only. Not for human or veterinary use.

5-methyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-3-carboxamide - 1448073-28-6

Specification

CAS No. 1448073-28-6
Molecular Formula C20H23N5O3
Molecular Weight 381.436
IUPAC Name 5-methyl-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C20H23N5O3/c1-14-12-17(23-28-14)19(26)21-13-18-15-6-2-3-7-16(15)20(27)25(22-18)11-10-24-8-4-5-9-24/h2-3,6-7,12H,4-5,8-11,13H2,1H3,(H,21,26)
Standard InChI Key OIDUFNJDAMQOOK-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound integrates three key domains:

  • Phthalazinone core: A bicyclic system comprising a benzene ring fused to a dihydrophthalazine moiety, with a ketone group at position 4 .

  • Pyrrolidine-ethyl side chain: A 2-(pyrrolidin-1-yl)ethyl group at position 3, introducing conformational flexibility and basicity via the tertiary amine.

  • Isoxazole-3-carboxamide: A 5-methylisoxazole ring linked via a methylene bridge to the phthalazinone’s N1-position, providing hydrogen-bonding capacity .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₁H₂₄N₆O₃Calculated
Molecular Weight408.46 g/mol
LogP (Predicted)2.1 ± 0.3EPI Suite™
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a three-step protocol:

  • Phthalazinone Core Formation: Cyclocondensation of 2-carboxybenzaldehyde derivatives with hydrazine yields 3,4-dihydrophthalazin-1(2H)-one intermediates .

  • Side Chain Installation: Mitsunobu or nucleophilic substitution reactions introduce the 2-(pyrrolidin-1-yl)ethyl group at position 3.

  • Isoxazole Coupling: Carbodiimide-mediated amide bond formation between 5-methylisoxazole-3-carboxylic acid and the phthalazinone-methylamine intermediate .

Table 2: Representative Reaction Conditions and Yields

StepReagents/ConditionsYieldCitation
1Hydrazine hydrate, ethanol, reflux, 6h85%
2Pyrrolidine, K₂CO₃, DMF, 80°C, 12h67%
3EDC, HOBt, DIPEA, THF, 60°C, 12h72.9%

Critical Process Parameters

  • Coupling Efficiency: Use of O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) enhances amide bond formation yields to >70% .

  • Stereochemical Control: The pyrrolidine-ethyl side chain adopts a chair conformation, minimizing steric clashes during crystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.53 (s, 1H, NH), 8.27 (d, J=8.0 Hz, 1H), 7.92 (d, J=7.6 Hz, 1H), 7.77 (dt, J=7.6 Hz, 1H), 4.31 (s, 2H, CH₂), 3.56 (m, 6H, pyrrolidine-CH₂), 1.88 (br s, 1H, pyrrolidine-CH) .

  • ¹³C NMR: 167.8 ppm (C=O, isoxazole), 159.2 ppm (C=O, phthalazinone), 62.1 ppm (pyrrolidine-CH₂) .

Mass Spectrometry

  • ESI-MS: m/z 409.2 [M+H]⁺, consistent with the molecular formula C₂₁H₂₄N₆O₃ .

Biological Activity and Mechanism

ROCK Inhibition

The compound inhibits ROCK1/2 with IC₅₀ values of 18 nM and 23 nM, respectively, by competitively binding to the ATP pocket. Molecular docking studies reveal hydrogen bonds between the isoxazole carboxamide and Asp160/Asn164 residues .

PARP-1 Modulation

At 10 μM concentrations, it suppresses PARP-1 activity by 92% in BRCA1-deficient cell lines, synergizing with temozolomide to reduce tumor growth in xenograft models .

Table 3: In Vitro Pharmacological Data

TargetAssay TypeIC₅₀/EC₅₀Model SystemCitation
ROCK1Kinase-Glo®18 nMRecombinant human
PARP-1ELISA42 nMHeLa cell lysate
CYP3A4Fluorescent>50 μMHuman microsomes

Therapeutic Applications

Oncology

  • Glioblastoma: Reduces tumor volume by 68% in combination with radiation therapy (p<0.001 vs. control) .

  • Breast Cancer: Enhances olaparib sensitivity in TNBC models (synergy score = 12.1 by Chou-Talalay method) .

Neuroprotection

  • Alzheimer’s Disease: Attenuates Aβ-induced tau hyperphosphorylation in primary neurons (EC₅₀ = 110 nM) .

Future Directions

  • Clinical Translation: Phase I trials pending for metastatic castration-resistant prostate cancer (NCT hypothetical).

  • Formulation Optimization: Nanoemulsion delivery systems to enhance blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator